molecular formula C14H24F2N4O B6963638 2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile

2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile

Cat. No.: B6963638
M. Wt: 302.36 g/mol
InChI Key: LLGZVWJMFBWJGG-UHFFFAOYSA-N
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Description

2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile is a complex organic compound featuring a piperazine ring, a difluoroethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile typically involves multiple steps. One common approach is the reaction of 2,2-difluoroethylamine with a suitable acylating agent to form the difluoroethyl(methyl)amino group. This intermediate is then reacted with a piperazine derivative under controlled conditions to introduce the piperazine ring. Finally, the nitrile group is introduced through a reaction with a suitable nitrile source under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can yield amines .

Scientific Research Applications

2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile involves its interaction with specific molecular targets. The difluoroethyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The piperazine ring may also play a role in binding to specific sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[2-[2,2-Difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile is unique due to the combination of its difluoroethyl, piperazine, and nitrile groups.

Properties

IUPAC Name

2-[4-[2-[2,2-difluoroethyl(methyl)amino]acetyl]piperazin-1-yl]-3-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24F2N4O/c1-11(2)12(8-17)19-4-6-20(7-5-19)14(21)10-18(3)9-13(15)16/h11-13H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGZVWJMFBWJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)N1CCN(CC1)C(=O)CN(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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